2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol
Description
Chemical Structure and Basic Properties
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol exhibits a complex heterocyclic architecture featuring two distinct nitrogen-containing ring systems. The compound consists of a pyrimidine core substituted at the 2-position with a pyridine ring, at the 6-position with a trifluoromethyl group, and at the 4-position with a thiol group. The molecular framework demonstrates significant structural complexity through the integration of these diverse functional elements.
The compound exists in tautomeric forms, with the thiol form (4-pyrimidinethiol) being one possible representation, while the alternative thione form (pyrimidine-4(3H)-thione) represents another stable configuration. This tautomerism contributes to the compound's chemical versatility and influences its reactivity patterns in various chemical environments.
The presence of the trifluoromethyl group at the 6-position of the pyrimidine ring significantly impacts the electronic distribution throughout the molecular system. This electron-withdrawing substituent enhances the electrophilic character of the pyrimidine ring while simultaneously increasing the compound's lipophilicity. The pyridine substituent at the 2-position provides additional nitrogen coordination sites and extends the conjugated system.
The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione, reflecting the thione tautomeric form. Alternative naming conventions include this compound and 2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4(3H)-thione.
Molecular Characteristics
The molecular formula C₁₀H₆F₃N₃S encompasses ten carbon atoms, six hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 257.24 grams per mole. The molecular structure demonstrates a high degree of heteroatom incorporation, with nitrogen and sulfur atoms contributing significantly to the compound's electronic properties and potential coordination behavior.
The InChI (International Chemical Identifier) string for this compound is InChI=1S/C10H6F3N3S/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17), providing a standardized representation of the molecular connectivity. The corresponding InChI Key BKGNKTHLKVJCKX-UHFFFAOYSA-N offers a condensed hash representation for database searches and chemical informatics applications.
The Simplified Molecular Input Line Entry System representation C1=CC=NC(=C1)C2=NC(=S)C=C(N2)C(F)(F)F illustrates the connectivity pattern, clearly showing the pyridine ring connection to the pyrimidine system and the positioning of the trifluoromethyl and thiol groups. This representation facilitates computational analysis and structure-activity relationship studies.
Table 1: Fundamental Molecular Data
Physical Properties
The physical characteristics of this compound reflect the compound's molecular architecture and intermolecular interactions. The melting point ranges from 145 to 148 degrees Celsius, indicating relatively strong crystal lattice forces and intermolecular hydrogen bonding. This melting point range suggests good thermal stability under normal laboratory conditions while providing accessibility for synthetic manipulations.
The predicted boiling point of approximately 296.8 ± 50.0 degrees Celsius indicates substantial thermal stability and relatively low volatility. This property profile suggests that the compound can withstand moderate heating during synthetic procedures without significant decomposition. The estimated density of 1.48 ± 0.1 grams per cubic centimeter reflects the presence of heavy atoms, particularly the fluorine atoms in the trifluoromethyl group.
Computational predictions indicate a pKa value of approximately -1.05 ± 0.19, suggesting that the compound exhibits acidic character under physiological conditions. This acidity primarily derives from the thiol group, which can readily dissociate to form the corresponding thiolate anion. The low pKa value indicates that the compound exists predominantly in its deprotonated form at neutral pH.
The compound demonstrates good solubility characteristics in polar organic solvents while maintaining stability under standard laboratory conditions. The presence of multiple heteroatoms and the polar functional groups contributes to favorable solubility profiles in polar media, facilitating synthetic manipulations and purification procedures.
Table 2: Physical and Chemical Properties
Chemical Classification
This compound belongs to the broader class of heterocyclic compounds, specifically pyrimidine derivatives with additional heterocyclic substitution. The compound can be classified as a polyheterocyclic system due to the presence of both pyrimidine and pyridine ring systems within a single molecular framework.
From a functional group perspective, the compound contains multiple chemically significant moieties. The thiol group classifies it among mercapto compounds, while the trifluoromethyl substituent places it in the category of organofluorine compounds. The dual nitrogen heterocycle system positions it within the diazine family, specifically as a substituted pyrimidine derivative.
The compound exhibits characteristics typical of both nucleophilic and electrophilic species, depending on the reaction conditions and specific molecular interactions. The thiol group provides nucleophilic character, while the electron-deficient pyrimidine ring system, particularly when influenced by the trifluoromethyl group, can exhibit electrophilic behavior. This dual reactivity profile contributes to the compound's versatility in chemical synthesis applications.
The trifluoromethyl group imparts unique properties that distinguish this compound from other pyrimidine derivatives. Organofluorine compounds typically exhibit enhanced metabolic stability, altered electronic properties, and modified physicochemical characteristics compared to their non-fluorinated analogs. The incorporation of three fluorine atoms significantly influences the compound's lipophilicity, electron distribution, and potential biological activity.
Recent structure-reactivity studies have demonstrated that compounds containing 2-sulfonylpyrimidine motifs, which share structural similarities with thiol-substituted pyrimidines, exhibit rapid reactivity with cysteine residues under physiological conditions. This reactivity profile suggests potential applications in chemical biology and medicinal chemistry, where selective covalent modification of biological targets may be desired.
Table 3: Chemical Classification and Structural Features
| Classification Category | Specific Classification | Key Structural Feature |
|---|---|---|
| Heterocyclic Class | Pyrimidine Derivative | Six-membered diazine ring |
| Functional Group | Thiol/Mercapto Compound | Sulfur-hydrogen bond |
| Organofluorine Type | Trifluoromethyl Compound | CF₃ substituent |
| Ring System | Polyheterocyclic | Pyrimidine-pyridine combination |
| Electronic Character | Electron-deficient Aromatic | Multiple electronegative atoms |
The compound's position within the broader landscape of trifluoromethylpyrimidine derivatives reflects ongoing research interest in fluorinated heterocycles for pharmaceutical applications. The combination of pyridine and pyrimidine ring systems with trifluoromethyl substitution represents a synthetic strategy for developing compounds with enhanced drug-like properties, including improved metabolic stability and membrane permeability.
Structural databases classify this compound under multiple chemical categories, reflecting its complex molecular architecture and diverse functional group content. The compound appears in chemical registries as both a research chemical and a synthetic intermediate, indicating its importance in various chemical synthesis pathways and structure-activity relationship studies.
Properties
IUPAC Name |
2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGNKTHLKVJCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=S)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379474 | |
| Record name | 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338418-16-9 | |
| Record name | 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol typically involves the introduction of the trifluoromethyl group and the thiol group onto the pyrimidine ring. One common method involves the trifluoromethylation of a pyrimidine precursor followed by thiolation.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyridine or pyrimidine rings.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol has been studied for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit anti-cancer properties, making this compound a candidate for further exploration in oncology.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidinethiol compounds showed significant cytotoxic effects against various cancer cell lines. The trifluoromethyl group is believed to enhance the lipophilicity of the compound, improving its bioavailability and efficacy .
Agricultural Science
The compound has also been evaluated for its potential use as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in plants can lead to effective weed management strategies.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists revealed that similar pyrimidinethiol compounds exhibited herbicidal activity by inhibiting key enzymes involved in plant growth. This suggests that this compound could be developed into an effective herbicide .
Materials Science
In materials science, this compound has been investigated for its properties as a stabilizer or modifier in polymer formulations. Its unique chemical structure allows it to interact with various polymer matrices, enhancing their thermal stability and mechanical strength.
Case Study: Polymer Stabilization
A study highlighted the use of pyrimidinethiol derivatives in improving the thermal stability of polyvinyl chloride (PVC) composites. The incorporation of such compounds into PVC formulations resulted in enhanced resistance to thermal degradation .
Summary of Findings
The applications of this compound span multiple scientific disciplines, showcasing its versatility and potential impact. Key findings from various studies include:
- Medicinal Chemistry : Potential anti-cancer properties through enhanced bioavailability.
- Agricultural Science : Effective herbicidal activity via enzyme inhibition.
- Materials Science : Improved thermal stability in polymer formulations.
Mechanism of Action
The mechanism of action of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The pyridine and pyrimidine rings provide structural stability and facilitate binding to specific receptors or enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrimidine Derivatives
The compound’s activity and physicochemical properties are heavily influenced by substituent type and position. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol, known by its CAS number 338418-16-9, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₀H₆F₃N₃S
- Molecular Weight : 257.23 g/mol
- Melting Point : 145-148 °C
- Purity : ≥95% (common commercial availability) .
Structural Characteristics
The compound features a pyrimidinethiol core with a trifluoromethyl group and a pyridinyl substituent, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against specific bacterial strains, indicating potential use as an antibacterial agent.
Therapeutic Applications
The compound's diverse biological activities suggest several therapeutic applications:
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
- Antiviral Properties : Some studies have reported antiviral effects, suggesting its utility in treating viral infections.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release .
Study 2: Antimicrobial Efficacy
In another research study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Table 2: Case Study Findings
Q & A
Basic Question: What are the common synthetic routes for 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol, and what are the critical reaction parameters?
Methodological Answer:
Synthesis typically involves multi-step strategies, including halogenation, nucleophilic substitution, and thiolation. Key steps include:
- Halogenation of Pyrimidine Core : Introduce reactive sites (e.g., chlorine) for subsequent functionalization. For example, intermediates like 4-chloro-6-(trifluoromethyl)pyrimidine can be synthesized using POCl₃ under reflux .
- Pyridinyl Group Attachment : Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be employed to introduce the 2-pyridinyl moiety. Catalyst systems (e.g., Pd(PPh₃)₄) and anhydrous conditions are critical for yield optimization .
- Thiolation : Replace halogen atoms with thiol groups using thiourea or NaSH in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
Critical Parameters : Temperature control during halogenation, inert atmosphere for coupling reactions, and stoichiometric precision in thiolation to minimize disulfide byproducts.
Basic Question: How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Confirms bond angles, planarity of the pyrimidine ring, and spatial arrangement of substituents. For example, related trifluoromethylpyrimidines show C-F bond lengths of ~1.33 Å and angles consistent with sp³ hybridization .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula, with fragmentation patterns indicating loss of CF₃ or pyridinyl groups .
Advanced Question: What strategies can resolve contradictions between predicted and observed spectroscopic data for this compound?
Methodological Answer:
- Dynamic NMR Analysis : If unexpected splitting occurs (e.g., due to hindered rotation of the pyridinyl group), variable-temperature NMR can reveal conformational equilibria .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) to identify discrepancies caused by solvent effects or tautomerism .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled intermediates to clarify ambiguous proton or nitrogen signals .
Advanced Question: How can researchers optimize the synthesis yield of this compound in multi-step reactions?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency. For example, PdCl₂(PPh₃)₂ increases yields in Suzuki reactions by reducing side-product formation .
- Solvent Optimization : Replace DMF with DMAc or NMP in thiolation steps to improve solubility and reaction homogeneity, enhancing yields by 15–20% .
- In Situ Monitoring : Use LC-MS or TLC to track intermediate formation and adjust reaction times dynamically .
Advanced Question: What experimental designs are recommended for assessing the bioactivity of this compound in enzyme inhibition studies?
Methodological Answer:
- Enzyme Assay Design :
- Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in buffer systems (pH 7.4, 37°C) .
- Competitive Binding : Perform displacement assays with known inhibitors (e.g., staurosporine for kinases) to identify binding site competition .
- Structural Biology : Co-crystallize the compound with target enzymes (e.g., tyrosine kinases) to map interactions between the trifluoromethyl group and hydrophobic enzyme pockets .
Safety Question: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with thiol derivatives .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S during thiolation) .
- Waste Management : Collect halogenated and sulfur-containing waste separately. Neutralize acidic residues (e.g., HCl from halogenation) with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
